molecular formula C12H14O6 B048289 (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid CAS No. 116386-91-5

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid

Cat. No. B048289
CAS RN: 116386-91-5
M. Wt: 254.24 g/mol
InChI Key: GYTBTYAZXWMNGB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid, also known as homogentisic acid, is a chemical compound that belongs to the class of aromatic acids. It is a white crystalline powder that has various applications in scientific research.

Scientific Research Applications

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various applications in scientific research. It is used as a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples. It is also used as a substrate for the assay of homogentisate 1,2-dioxygenase activity. Moreover, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is used in the synthesis of various drugs and pharmaceuticals.

Mechanism Of Action

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid inhibits the activity of homogentisate 1,2-dioxygenase, which is an enzyme involved in the metabolism of tyrosine and phenylalanine. This inhibition leads to the accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body, which can cause various health problems such as alkaptonuria.
Biochemical and Physiological Effects:
The accumulation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in the body can cause various biochemical and physiological effects. It can lead to the formation of ochronotic pigments in the connective tissues, which can cause joint and spine problems. Moreover, it can cause the deposition of calcium oxalate crystals in the kidneys, which can lead to the formation of kidney stones.

Advantages And Limitations For Lab Experiments

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it is a standard for the determination of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid in urine samples, which makes it a valuable tool for clinical research. However, it has limited applications as a substrate for enzyme assays, as it inhibits the activity of homogentisate 1,2-dioxygenase.

Future Directions

There are various future directions for the research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid. One possible direction is the development of new drugs and pharmaceuticals based on its chemical structure. Another direction is the investigation of its role in the regulation of tyrosine and phenylalanine metabolism. Moreover, the development of new methods for the synthesis and purification of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can also be a future direction for research.
Conclusion:
In conclusion, (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid is a valuable compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can lead to the development of new drugs and pharmaceuticals and a better understanding of its role in tyrosine and phenylalanine metabolism.

Synthesis Methods

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid can be synthesized by the oxidation of (2R)-2-(3,4-dimethoxyphenyl)butanedioic acid acid lactone. The oxidation process can be achieved by using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and nitric acid. The reaction takes place in an acidic environment, and the product is obtained by filtration and recrystallization.

properties

CAS RN

116386-91-5

Product Name

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)butanedioic acid

InChI

InChI=1S/C12H14O6/c1-17-9-4-3-7(5-10(9)18-2)8(12(15)16)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)(H,15,16)/t8-/m1/s1

InChI Key

GYTBTYAZXWMNGB-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)C(=O)O)OC

SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)OC

synonyms

(2R)-2-(3,4-DIMETHOXYPHENYL)BUTANEDIOIC ACID

Origin of Product

United States

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